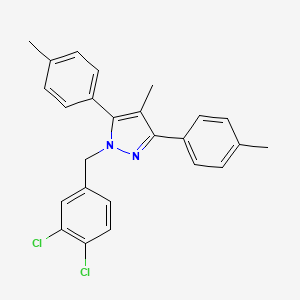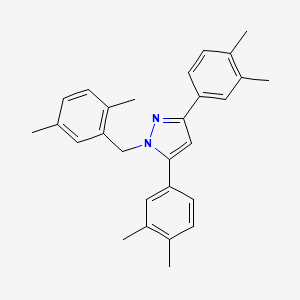![molecular formula C16H23NOS B10929607 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10929607.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane moiety. This can be achieved through the Diels-Alder reaction of cyclopentadiene with ethylene. The resulting norbornene derivative is then functionalized to introduce the ethyl group at the 2-position.
The thiophene ring is synthesized separately, often starting from 2,5-dimethylthiophene. The carboxamide group is introduced through an amidation reaction, where the thiophene carboxylic acid is reacted with an amine derivative of the bicyclo[2.2.1]heptane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or alkylated derivatives.
Scientific Research Applications
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The bicyclic structure allows for high-affinity binding to certain receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide
- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a bicyclic structure and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H23NOS |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H23NOS/c1-9-6-15(19-11(9)3)16(18)17-10(2)14-8-12-4-5-13(14)7-12/h6,10,12-14H,4-5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YLMYQOXLBCWUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C2CC3CCC2C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929525.png)
![methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10929531.png)
![2-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10929537.png)


![(5-cyclopropyl-1H-pyrazol-3-yl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10929557.png)
![1-(4-{[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10929562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10929569.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10929575.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10929576.png)
![6-cyclopropyl-N-(2,6-dibromo-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929588.png)
![6-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929589.png)
![N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10929591.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B10929600.png)
